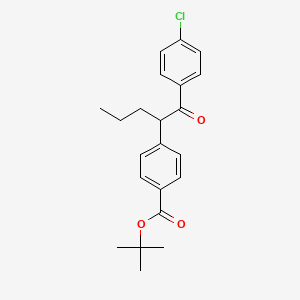

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate

Cat. No. B8814847

Key on ui cas rn:

1019113-44-0

M. Wt: 372.9 g/mol

InChI Key: MVKNEARMFYZESR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08436015B2

Procedure details

A 3-neck flask was charged with NaOtBu (2.85 g, 28.6 mmol) and dry THF (50 mL) under nitrogen. Tris(dibenzylideneacetone)dipalladium(0) (0.26 g, 0.28 mmol) and (S)-Tol-Binap (0.47 g, 0.69 mmol) were then added under nitrogen. After stirring for 15 min, 1-(4-chlorophenyl)pentan-1-one (4.21 g, 21.0 mmol) was added, followed by tert-butyl 4-bromobenzoate (5.0 g, 19.1 mmol) under nitrogen. The mixture was heated at 60° C. for 8 hours. The mixture was diluted with heptane (100 mL) and poured into a solution of saturated NaHCO3 (aq) (60 mL) and ice (40 g). The resulting layers were separated, and the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL). The combined organics were washed with saturated NaHCO3 (aq) then 10% NaCl (aq). The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane), and washed with 1:1 methyl tert-butyl ether/heptane (600 mL). The combined filtrate was concentrated to afford an orange oil that was used directly for the next step: 1H NMR (500 MHz, CDCl3): δ 7.91 (d, J=8.1 Hz, 2 H); 7.86 (d, J=8.4 Hz, 2H); 7.35 (d, =8.4 Hz, 2H); 7.32 (d, J=8.2 Hz, 2H); 4.53 (t, J=7.2 Hz, 1H); 2.19-2.09 (m, 1H); 1.85-1.76 (m, 1H); 1.56 (s, 9H); 1.35-1.18 (m, 2H); 0.91 (t, J=7.3 Hz, 3H); LC1: 1.35 min. (M−tBu+H)=317.

[Compound]

Name

ice

Quantity

40 g

Type

reactant

Reaction Step Four

[Compound]

Name

M−tBu

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

CC([O-])(C)C.[Na+].CC1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.[Cl:57][C:58]1[CH:63]=[CH:62][C:61]([C:64](=[O:69])[CH2:65][CH2:66][CH2:67][CH3:68])=[CH:60][CH:59]=1.Br[C:71]1[CH:83]=[CH:82][C:74]([C:75]([O:77][C:78]([CH3:81])([CH3:80])[CH3:79])=[O:76])=[CH:73][CH:72]=1.C([O-])(O)=O.[Na+]>CCCCCCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[Cl:57][C:58]1[CH:59]=[CH:60][C:61]([C:64](=[O:69])[CH:65]([C:71]2[CH:83]=[CH:82][C:74]([C:75]([O:77][C:78]([CH3:79])([CH3:80])[CH3:81])=[O:76])=[CH:73][CH:72]=2)[CH2:66][CH2:67][CH3:68])=[CH:62][CH:63]=1 |f:0.1,5.6,8.9.10.11.12|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

4.21 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C(CCCC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C(=O)OC(C)(C)C)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

[Compound]

|

Name

|

ice

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

M−tBu

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0.47 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

|

|

Name

|

|

|

Quantity

|

0.26 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics were washed with saturated NaHCO3 (aq)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1:1 methyl tert-butyl ether/heptane (600 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford an orange oil that

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=CC=C(C=C1)C(C(CCC)C1=CC=C(C(=O)OC(C)(C)C)C=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |